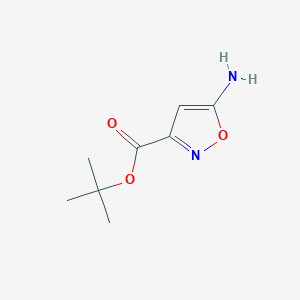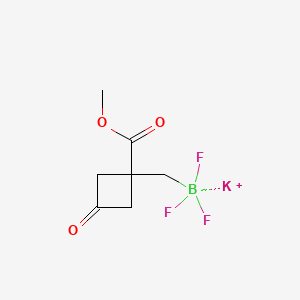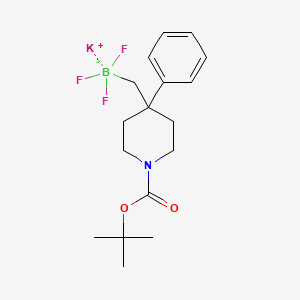
(r)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methyl group attached to a phenyl ring, along with an ethan-1-ol backbone. Its unique structure imparts specific chemical and physical properties that make it valuable in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-3-methylaniline.
Reaction with Acetic Anhydride: 2,6-difluoro-3-methylaniline is reacted with acetic anhydride to form an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methylaniline: A precursor in the synthesis of (2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol.
2-(2,6-Difluoro-3-methylphenyl)ethan-1-ol: A related compound with similar structural features.
Uniqueness
(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol is unique due to its chiral nature and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO/c1-5-2-3-6(10)8(9(5)11)7(12)4-13/h2-3,7,13H,4,12H2,1H3/t7-/m0/s1 |
InChI Key |
MVWZJMMIRLSXEU-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)F)[C@H](CO)N)F |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(CO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)

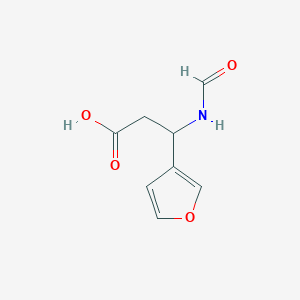


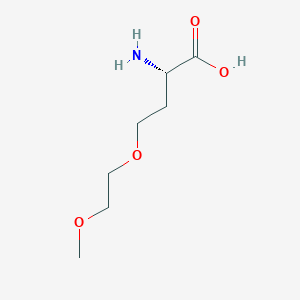
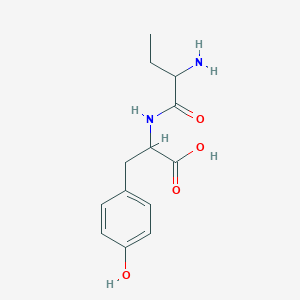
![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
